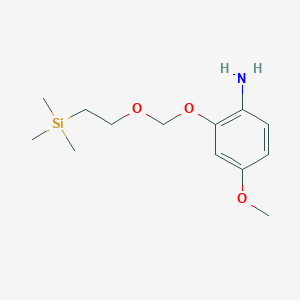
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline is a chemical compound that falls under the category of aniline derivatives. This compound features an aniline moiety substituted with methoxy and trimethylsilyl ethoxy groups, providing it with unique chemical properties that have applications across various fields such as synthetic chemistry, material science, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with aniline as the core structure, which undergoes sequential substitution reactions.
Methoxylation: : Introduction of the methoxy group to the 4-position on the aniline ring can be achieved through methylation using methanol and an acid catalyst.
Silyl Ether Formation: : The 2-position substitution with a (trimethylsilyl)ethoxy group involves the reaction of the corresponding hydroxyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production may utilize continuous flow chemistry to enhance the reaction efficiency and yield. This method reduces the reaction time and increases the scalability of the production process. Solvent selection and reaction temperature optimization are critical in large-scale manufacturing to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy and aniline groups can undergo oxidation reactions under specific conditions, forming products such as quinones.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen, lithium aluminum hydride (LiAlH4).
Substituents: : Halides (Br2, Cl2) in the presence of Lewis acids such as AlCl3.
Major Products
Oxidation: : Quinones and other oxidation products.
Reduction: : Amines and related derivatives.
Substitution: : Halogenated aniline derivatives, nitroanilines.
Scientific Research Applications
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, it acts as a building block for dyes, pigments, and polymers.
Biology: : Potential use as a probe in biological assays due to its unique functional groups.
Medicine: : Investigation as a precursor for pharmaceutical compounds that may possess antimicrobial or anticancer properties.
Industry: : Application in the production of advanced materials such as coatings, adhesives, and nanomaterials.
Mechanism of Action
The compound’s effects are mediated through its interactions with various molecular targets:
Enzyme Inhibition: : The aniline moiety can interact with and inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: : Potential to bind to receptors, modulating biological activity.
Chemical Pathways: : Engages in electron transfer processes and radical formation due to its functional groups, affecting biochemical pathways.
Comparison with Similar Compounds
Unique Features
The trimethylsilyl ethoxy substitution provides increased lipophilicity and stability compared to other aniline derivatives.
The methoxy group enhances electron-donating properties, affecting the compound's reactivity.
List of Similar Compounds
4-Methoxyaniline: : Lacks the trimethylsilyl ethoxy group.
2-Methoxyaniline: : Has the methoxy group in a different position.
Trimethylsilyl-substituted Anilines: : Differ in the placement of the trimethylsilyl group.
Aniline Derivatives: : Various derivatives with different substituents providing unique properties.
Properties
IUPAC Name |
4-methoxy-2-(2-trimethylsilylethoxymethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-15-11-5-6-12(14)13(9-11)17-10-16-7-8-18(2,3)4/h5-6,9H,7-8,10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGXQQSUATHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B8122426.png)
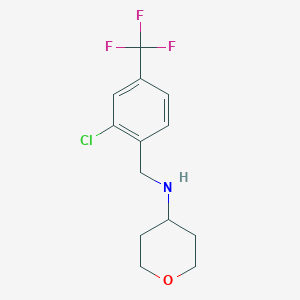
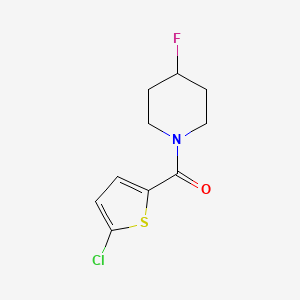
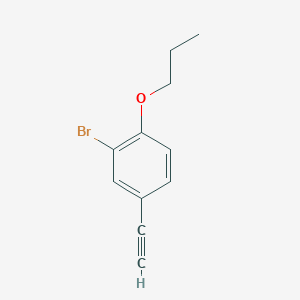
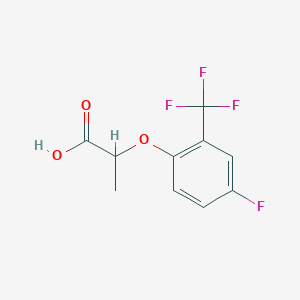
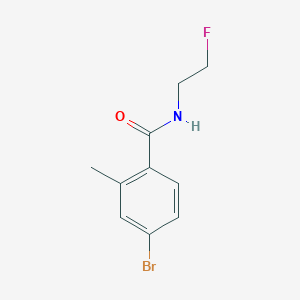
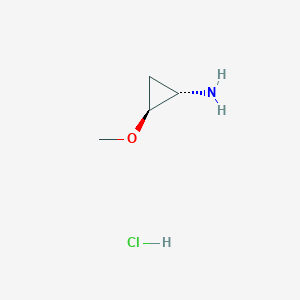
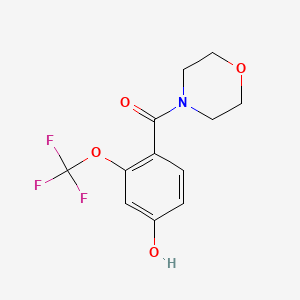
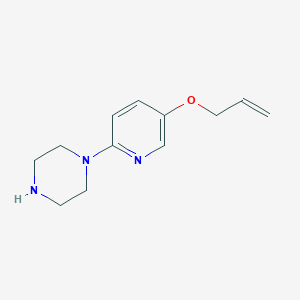

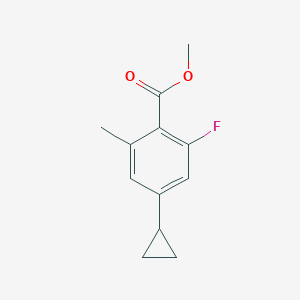
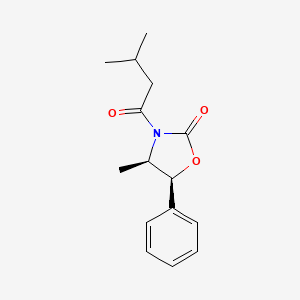
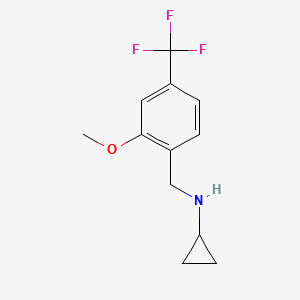
![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)
